1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
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Description
1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C18H17FN4O2S and its molecular weight is 372.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
1,2,3-Triazole derivatives, including those structurally related to the specified compound, are synthesized for various biological applications. For example, disubstituted 1,2,3-triazoles have been prepared and evaluated as inhibitors against caspase-3, revealing potent inhibitors with competitive inhibitory mechanisms (Yang Jiang & Trond Vidar Hansen, 2011). Another study developed a one-pot synthesis method for novel 1,2,3-triazole derivatives, demonstrating significant antibacterial and free radical scavenging activities (Rakesh Sreerama et al., 2020).
Chemical Transformations and Synthesis Techniques
Sulfonyl-1,2,3-triazoles are explored as convenient synthons for heterocyclic compounds, highlighting their role as stable precursors in the synthesis of various important heterocycles (M. Zibinsky & V. Fokin, 2013). Additionally, Rh(ii)-catalyzed denitrogenative cross-coupling of sulfonyl-1,2,3-triazoles has been developed as a route to 3-sulfonamido-1H-pyrroles, showcasing innovative approaches to synthesizing complex structures (Alexander N. Koronatov et al., 2021).
Antimicrobial and Anticonvulsant Properties
Synthesis and evaluation of sulfonamide-bridged disubstituted 1,2,3-triazoles have shown appreciable efficacy against bacterial strains, indicating their potential as antimicrobial agents (Archna Yadav & C. Kaushik, 2022). Moreover, certain 1,2,3-triazole anticonvulsants have been synthesized, displaying significant activity, further underscoring the versatility of triazole derivatives in medicinal chemistry (N. Saemian et al., 2006).
Properties
IUPAC Name |
1-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-16-8-4-5-14(9-16)13-26(24,25)22-10-17(11-22)23-12-18(20-21-23)15-6-2-1-3-7-15/h1-9,12,17H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAMFTYOHTYEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.